ROR|At agonist 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ROR|At agonist 2” is a synthetic ligand that targets the retinoic acid receptor-related orphan receptor gamma-t (RORγt). This receptor is a nuclear receptor involved in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17. The modulation of RORγt activity has significant implications for the treatment of autoimmune diseases and cancer .

Méthodes De Préparation

The synthesis of “ROR|At agonist 2” involves the design and discovery of ligands with a novel N-sulfonamide tetrahydroquinoline scaffold. The synthetic route includes the preparation of the indole fragment via a SnAr/reductive cyclization cascade sequence and the benzaldehyde fragment from 2,4-dichlorobenzoic acid. The final step involves a reductive alkylation sequence between the indole and benzaldehyde intermediates .

Analyse Des Réactions Chimiques

“ROR|At agonist 2” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and tetrahydroquinoline moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

“ROR|At agonist 2” has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the structure-activity relationships of RORγt ligands.

Biology: The compound is employed to investigate the role of RORγt in the differentiation of T helper 17 cells and the production of interleukin 17.

Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases and cancer by modulating the immune response.

Industry: The compound is used in the development of new drugs targeting RORγt for various inflammatory and autoimmune conditions

Mécanisme D'action

The mechanism of action of “ROR|At agonist 2” involves binding to the RORγt receptor, stabilizing the receptor’s active conformation, and promoting the recruitment of coactivator molecules. This interaction enhances the transcriptional activity of RORγt, leading to increased differentiation of T helper 17 cells and production of interleukin 17. The critical role of residue Trp317 in the receptor’s activation has been identified as a key factor in the compound’s mechanism of action .

Comparaison Avec Des Composés Similaires

“ROR|At agonist 2” is unique compared to other similar compounds due to its novel N-sulfonamide tetrahydroquinoline scaffold. Similar compounds include:

Inverse agonists of RORγt: These compounds inhibit the activity of RORγt and reduce the production of interleukin 17.

Other RORγt agonists: These compounds also activate RORγt but may have different scaffolds and binding affinities. The uniqueness of “this compound” lies in its specific scaffold and its ability to selectively modulate RORγt activity

Activité Biologique

ROR|At agonist 2, a synthetic ligand targeting the RORγt (retinoic acid receptor-related orphan receptor gamma t), has garnered attention for its role in modulating immune responses and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanism of action, effects on immune cell differentiation, and implications for disease treatment.

RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are crucial for immune responses against pathogens and implicated in autoimmune diseases. The binding of this compound to RORγt stabilizes its active conformation, promoting the transcription of target genes such as IL-17A, IL-17F, and IL-22, which are essential for Th17 cell function.

Key Findings:

- Binding Affinity : this compound has been characterized with an EC50 value indicating effective activation of RORγt at low concentrations.

- Transcriptional Activation : Studies show that this compound enhances IL-17 production, thereby facilitating Th17 cell differentiation and function .

Biological Effects

The biological effects of this compound can be summarized as follows:

- Enhanced Immune Response : By promoting Th17 cell differentiation, this compound enhances protective immunity against infections.

- Inhibition of Immune Suppression : The compound reduces levels of immune checkpoint proteins like PD-1, which may improve anti-tumor immunity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in various contexts:

- Th17 Cell Differentiation :

- Tumor Immunology :

- Autoimmune Disease Models :

Data Tables

The following table summarizes key biological activities and effects observed with this compound:

| Study | Effect Observed | Mechanism |

|---|---|---|

| Th17 Cell Differentiation | Increased IL-17 production | Activation of RORγt leading to enhanced transcription |

| Tumor Immunology | Enhanced anti-tumor immunity | Reduction in PD-1 levels and increased Th17 proliferation |

| Autoimmune Models | Exacerbation of EAE symptoms | Overactivation of Th17 cells contributing to inflammation |

Propriétés

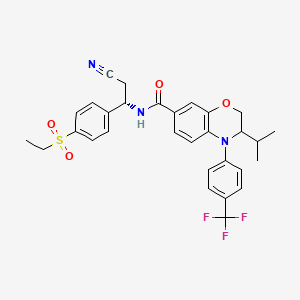

Formule moléculaire |

C30H30F3N3O4S |

|---|---|

Poids moléculaire |

585.6 g/mol |

Nom IUPAC |

N-[(1S)-2-cyano-1-(4-ethylsulfonylphenyl)ethyl]-3-propan-2-yl-4-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-7-carboxamide |

InChI |

InChI=1S/C30H30F3N3O4S/c1-4-41(38,39)24-12-5-20(6-13-24)25(15-16-34)35-29(37)21-7-14-26-28(17-21)40-18-27(19(2)3)36(26)23-10-8-22(9-11-23)30(31,32)33/h5-14,17,19,25,27H,4,15,18H2,1-3H3,(H,35,37)/t25-,27?/m0/s1 |

Clé InChI |

PYNADGCIKYWLSV-PVCWFJFTSA-N |

SMILES isomérique |

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F |

SMILES canonique |

CCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.